molecular formula C10H19NO2 B6231219 2,2-dimethoxy-6-azaspiro[3.5]nonane CAS No. 2386317-46-8

2,2-dimethoxy-6-azaspiro[3.5]nonane

Cat. No.: B6231219
CAS No.: 2386317-46-8
M. Wt: 185.3
InChI Key:
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Description

2,2-Dimethoxy-6-azaspiro[3.5]nonane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethoxy-6-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and high-throughput screening can also facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-6-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® in formic acid for oxidative cyclizations . Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield ring-fused benzimidazoles, while reduction can produce simpler spirocyclic compounds.

Scientific Research Applications

2,2-Dimethoxy-6-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dimethoxy-6-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes. For instance, it can bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . This binding can enhance the reduction of specific substrates, leading to potential therapeutic effects.

Comparison with Similar Compounds

2,2-Dimethoxy-6-azaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:

  • 2-oxa-6-azaspiro[3.3]heptane
  • 2-oxa-7-azaspiro[3.5]nonane

These compounds share similar structural features but differ in their ring sizes and functional groups. The uniqueness of this compound lies in its specific substitution pattern and potential biological activities.

Properties

CAS No.

2386317-46-8

Molecular Formula

C10H19NO2

Molecular Weight

185.3

Purity

95

Origin of Product

United States

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